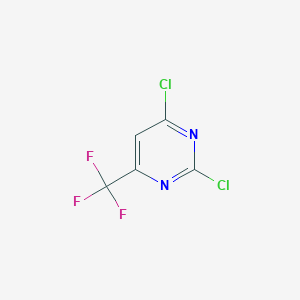

2,4-Dichloro-6-(trifluoromethyl)pyrimidine

描述

Significance as a Heterocyclic Scaffold in Organic Synthesis Research

The utility of 2,4-dichloro-6-(trifluoromethyl)pyrimidine as a scaffold lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring. This allows for sequential and regioselective nucleophilic substitution reactions, enabling the controlled introduction of various functional groups. The strong electron-withdrawing nature of the trifluoromethyl group at the C6 position further activates the pyrimidine ring, enhancing its susceptibility to nucleophilic attack. This inherent reactivity profile makes it an ideal starting material for creating diverse molecular architectures.

The two chlorine atoms can be selectively displaced by a range of nucleophiles, including amines, alcohols, and thiols, to construct libraries of disubstituted pyrimidine derivatives. Furthermore, the chlorine atoms are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity of the resulting compounds. This versatility allows chemists to fine-tune the steric and electronic properties of the final molecules, a critical aspect in the design of compounds with specific biological targets.

Overview of Research Trajectories Involving this compound

Research involving this compound is predominantly directed towards the discovery and development of new bioactive molecules. The key areas of investigation include its application as a precursor for pharmaceuticals and agrochemicals.

In the realm of medicinal chemistry , this compound is instrumental in the synthesis of molecules with a wide spectrum of therapeutic potential. For instance, it serves as a key intermediate in the development of:

Antimalarial agents: It is used to synthesize 2,4-diaminopyrimidine (B92962) derivatives which have shown promising antiplasmodial activity. cymitquimica.com

Antiviral compounds: Pyrimidine derivatives originating from this scaffold have been investigated for their potential to inhibit the entry of viruses like Hepatitis C into host cells.

Anticancer agents: The pyrimidine core is a feature of many kinase inhibitors. Research has explored the use of this compound to create inhibitors of enzymes such as p21-activated kinase 1 (PAK1), which are implicated in cancer progression. google.com

Ion channel modulators: It has been identified as a functional compound that binds to the Transient Receptor Potential Vanilloid 2 (TrpV2) channel, suggesting its potential in studying and modulating ion channel activity. cymitquimica.com

In the agrochemical sector , the trifluoromethyl-substituted pyrimidine motif is a well-established pharmacophore in herbicides and insecticides. While direct applications of this compound in final agrochemical products are less documented in public literature, its structural similarity to other key halogenated and trifluoromethylated pyridine (B92270) and pyrimidine intermediates suggests its potential as a building block for novel crop protection agents.

The following table provides a summary of key properties of this important chemical compound:

| Property | Value |

| CAS Number | 16097-64-6 |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.98 g/mol |

| Appearance | Typically a solid |

| Key Reactivity | Nucleophilic substitution at C2 and C4 positions |

The ongoing exploration of this compound in organic synthesis continues to open new avenues for the creation of innovative molecules with the potential to address significant challenges in human health and agriculture. Its versatility as a scaffold ensures its continued importance in the landscape of modern chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNFYAJHLPMNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319027 | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-64-6 | |

| Record name | 16097-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Trifluoromethyl Pyrimidine and Its Derivatives

Direct Synthesis Routes to 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

The direct synthesis of this compound is primarily achieved through a sequence of cyclization and halogenation reactions. These methods are foundational for obtaining the core pyrimidine (B1678525) structure.

Cyclization Reactions with Trifluoroacetyl Derivatives

The construction of the pyrimidine ring often begins with the cyclization of a three-carbon component with a nitrogen-containing fragment. While specific examples for this compound are not extensively detailed in the provided results, the general principle involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg For the synthesis of a 6-(trifluoromethyl)pyrimidine, a trifluoroacetyl derivative would serve as the key starting material.

Halogenation Strategies

Once the pyrimidine ring with the trifluoromethyl group is formed, typically as a dihydroxy derivative like 6-(trifluoromethyl)uracil (B107741), the next critical step is halogenation. nih.gov This conversion of hydroxyl groups to chlorine atoms is essential for creating the reactive this compound.

A common method for this transformation is the use of chlorinating agents such as phosphorus oxychloride (POCl₃). google.com In a related synthesis of 2,4,6-trichloropyrimidine (B138864) from barbituric acid, the process involves reaction with phosphorus oxychloride, followed by treatment with phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (B1173362) (PCl₃) and chlorine. google.com This two-step chlorination is conducted at controlled temperatures to ensure high yield and purity of the final product. google.com The yield for such processes can be as high as 90-94%. google.com

A similar strategy can be envisioned for the synthesis of this compound, where 6-(trifluoromethyl)uracil is treated with a potent chlorinating agent like phosphorus oxychloride, possibly with a catalyst, to replace the hydroxyl groups with chlorine atoms. google.com

Regioselective Synthesis of Pyrimidine Derivatives from this compound Precursors

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities, allowing for regioselective substitution. This is a crucial aspect for the synthesis of diverse pyrimidine derivatives. Generally, in nucleophilic substitution reactions of 2,4-dichloropyrimidines, the C4 position is more susceptible to attack by nucleophiles than the C2 position. acs.org However, the selectivity can be influenced by the reaction conditions and the nature of the nucleophile, sometimes leading to mixtures of C4 and C2 substituted products. acs.org

For instance, the reaction of 6-aryl-2,4-dichloropyrimidines with amines can result in a mixture of isomers. acs.org To overcome this lack of regioselectivity, specific catalytic systems have been developed.

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and substrate scope. In the context of this compound, catalytic methods are particularly valuable for the regioselective functionalization of the pyrimidine core.

Palladium-catalyzed amination reactions have been shown to be highly effective for achieving C4-selective substitution of 2,4-dichloropyrimidines. acs.org The use of a palladium acetate/dppb catalyst system (where dppb is 1,4-bis(diphenylphosphino)butane) in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can lead to excellent regioselectivity for the C4 isomer. acs.org The choice of catalyst and reaction conditions is critical, as different catalyst systems can exhibit varying levels of selectivity with different types of amines. acs.org

Copper-catalyzed reactions have also been employed in the synthesis of pyrimidine derivatives. For example, a copper-catalyzed cyclization of ketones with nitriles provides a general route to diversely functionalized pyrimidines. organic-chemistry.org While not a direct modification of the pre-formed this compound, this illustrates the utility of copper catalysis in constructing the pyrimidine ring itself, which could be a precursor to the target molecule.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines, to minimize environmental impact and enhance safety. rasayanjournal.co.inpowertechjournal.com These approaches focus on the use of safer solvents, renewable starting materials, energy-efficient methods, and catalytic processes to reduce waste and toxicity. rasayanjournal.co.injmaterenvironsci.com

For pyrimidine synthesis in general, several green strategies have been explored:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. rasayanjournal.co.in

Ultrasound irradiation: Sonication can promote reactions, leading to higher efficiency. organic-chemistry.org

Solvent-free reactions: Conducting reactions without a solvent, for instance using mechanochemistry (grinding), can reduce waste and simplify purification. researchgate.netnih.gov

Use of greener solvents: Water is an ideal green solvent, and its use in organic synthesis is highly encouraged. jmaterenvironsci.com

Catalysis: The use of catalysts, especially reusable ones, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. powertechjournal.com

While specific research on the application of these green principles directly to the synthesis of this compound is not extensively covered in the provided results, the broader trends in pyrimidine synthesis suggest a move towards more sustainable practices. rasayanjournal.co.inpowertechjournal.com For example, the development of catalytic methods for regioselective synthesis not only improves the efficiency of the reaction but also aligns with green chemistry principles by reducing the formation of isomeric byproducts and simplifying purification.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the sequential and controlled introduction of a wide array of functional groups. In this compound, the two chlorine atoms serve as leaving groups, and their differential reactivity is a key aspect of the molecule's synthetic utility.

Regioselectivity in SNAr Processes

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a well-documented phenomenon, with the C4 position generally being more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-positioned nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during C4 substitution.

However, the substitution pattern can be influenced by the nature of the substituent at the C6 position. While electron-donating groups at C6 have been shown to favor substitution at the C2 position, the strongly electron-withdrawing trifluoromethyl group in this compound is expected to enhance the electrophilicity of both the C2 and C4 positions. acs.org Nevertheless, in reactions with various nucleophiles, a clear preference for substitution at the C4 position is often observed. For instance, the reaction of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines and anilines shows a strong preference for the formation of the C4-substituted product. acs.org

| Nucleophile | Product Ratio (C4:C2) | Reference |

| Aliphatic Secondary Amines | Predominantly C4 | acs.org |

| Anilines | Predominantly C4 | acs.org |

This regioselectivity can be rationalized by considering the stability of the respective Meisenheimer intermediates. The intermediate for C4 attack allows for delocalization of the negative charge onto both ring nitrogens, whereas the intermediate for C2 attack is stabilized to a lesser extent.

Influence of Substituents on Reaction Pathways

The trifluoromethyl group at the C6 position exerts a profound influence on the reactivity of the pyrimidine ring. Its strong electron-withdrawing nature significantly activates the ring towards nucleophilic attack, making SNAr reactions proceed under milder conditions than for less activated pyrimidines.

In a study on the amination of 6-aryl-2,4-dichloropyrimidines, it was found that both electron-withdrawing and electron-donating C6-aryl groups afford high regioselectivity for C4 substitution. acs.org This suggests that the inherent electronic preference of the pyrimidine ring for C4 attack is the dominant factor.

Furthermore, the nature of the nucleophile and the reaction conditions can also play a crucial role. For example, in the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines, the use of LiHMDS as a base and a palladium catalyst is effective for aliphatic secondary amines, while aromatic amines can react with high regioselectivity even in the absence of a catalyst. acs.org

Organometallic Reactivity and Functionalization of this compound

Beyond SNAr reactions, the chlorine atoms on this compound can be exploited in a variety of organometallic cross-coupling reactions, providing access to a diverse range of carbon-carbon and carbon-heteroatom bonds.

Halogen/Metal Exchange Reactions

While specific examples for this compound are not extensively documented in readily available literature, halogen-metal exchange is a plausible and powerful strategy for its functionalization. This would typically involve treatment with an organolithium or Grignard reagent at low temperatures to selectively replace one of the chlorine atoms with a metal, creating a nucleophilic pyrimidine species that can then react with various electrophiles. The regioselectivity of this process would be highly dependent on the reaction conditions and the organometallic reagent used.

Deprotonation and Subsequent Electrophilic Quenching

The C5 position of the pyrimidine ring in this compound bears a hydrogen atom that is potentially acidic due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro and trifluoromethyl substituents. Deprotonation at this position using a strong, non-nucleophilic base would generate a carbanion that could be trapped with a suitable electrophile. This approach would offer a complementary method for the functionalization of the pyrimidine core. However, specific studies detailing this reactivity for this compound are not prevalent in the reviewed literature.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The outcome of chemical reactions is governed by the interplay of kinetics and thermodynamics. In the context of this compound, these factors determine the distribution of products in competing reaction pathways.

Generally, reactions can be under either kinetic or thermodynamic control. jackwestin.comwikipedia.orglibretexts.org Kinetic control implies that the product distribution is determined by the relative rates of formation of the products, with the product formed via the lowest activation energy pathway being the major one. jackwestin.comwikipedia.orglibretexts.org Thermodynamic control, on the other hand, is established when the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products, with the most stable product being the major one. jackwestin.comwikipedia.orglibretexts.org

For the SNAr reactions of this compound, the observed regioselectivity is often a result of kinetic control. The faster rate of attack at the C4 position leads to it being the predominant site of substitution. To favor the thermodynamically controlled product, which may be the C2-substituted isomer in some cases, prolonged reaction times and higher temperatures might be necessary to allow for equilibration.

Quantitative kinetic and thermodynamic data for the reactions of this compound are not widely available in the public domain. Such data would be invaluable for a deeper understanding of its reactivity and for the rational design of synthetic strategies. Computational studies could provide valuable insights into the reaction energetics and transition state structures, helping to elucidate the factors that govern the observed reactivity and selectivity.

Derivatization and Functionalization Strategies Utilizing 2,4 Dichloro 6 Trifluoromethyl Pyrimidine

Amination Reactions for Functionalized Pyrimidine (B1678525) Synthesis

The introduction of amino groups onto the pyrimidine core is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. The reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloropyrimidines can be exploited to achieve selective amination.

Regioselective Amination Studies

The selective substitution of one chlorine atom over the other in 2,4-dichloropyrimidines is a key challenge and a subject of extensive research. Generally, nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines show a preference for substitution at the C4 position. However, the presence of a strong electron-withdrawing group at the C5 position, such as a trifluoromethyl group, can alter this selectivity, sometimes leading to a mixture of C2 and C4 substituted products. researchgate.net

For instance, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with amines can yield a mixture of isomers. researchgate.net To overcome this lack of regioselectivity, Lewis acids have been employed to favor the formation of the 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine isomer. researchgate.net This approach significantly enhances the synthetic utility of the dichlorinated precursor by allowing for the controlled introduction of different amine nucleophiles in a stepwise manner.

In contrast, studies on 6-aryl-2,4-dichloropyrimidines have demonstrated that palladium-catalyzed amination reactions with aliphatic secondary amines, using a base like lithium bis(trimethylsilyl)amide (LiHMDS), strongly favor the formation of the C4-substituted product. acs.orgresearchgate.net Interestingly, reactions with aromatic amines under similar conditions can proceed with high regioselectivity for the C4 position even without a catalyst. acs.orgresearchgate.net The general reactivity order for nucleophilic substitution on pyrimidine halides is C4(6) > C2 » C5. acs.org

Cross-Coupling Reactions of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrimidines

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with a halide, is a widely used method for creating C-C bonds. libretexts.org In the context of 2,4-dichloropyrimidines, this reaction has been shown to have a strong preference for the C4 position, allowing for the sequential introduction of different substituents. acs.org This regioselectivity is crucial for the synthesis of specifically substituted pyrimidines. For example, 6-aryl-2,4-dichloropyrimidines can be prepared via a Suzuki coupling reaction of 2,4,6-trichloropyrimidine (B138864) with an appropriate arylboronic acid. acs.org The resulting dichlorinated intermediate can then undergo further functionalization at the C2 and C4 positions.

The general mechanism for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency and selectivity. acs.org

Other Palladium-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings like the Stille, Negishi, Hiyama, and Sonogashira reactions are also employed for the functionalization of halopyrimidines. acs.orglibretexts.orgsigmaaldrich.com While Sonogashira reactions have shown little difference in reactivity between the C2 and C4 positions of halopyrimidines, a strong preference for the C4 position has been observed in Stille coupling reactions. acs.org This differential reactivity allows for a programmed, site-selective functionalization of the pyrimidine ring.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for forming carbon-nitrogen bonds. sigmaaldrich.com While there are reports of palladium-catalyzed aminations of dichloropyrimidines, the regioselectivity can be influenced by the specific substrate and reaction conditions. acs.org

Introduction of Diverse Functional Groups via Position-Selective Reactions

The ability to selectively introduce a variety of functional groups at specific positions on the this compound scaffold is essential for creating a diverse library of compounds for screening and development. The differential reactivity of the C2 and C4 chlorine atoms is the cornerstone of these strategies.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing a wide range of nucleophiles. The rate and selectivity of SNAr reactions on halopyridines and related heterocycles are influenced by the nature of the halogen and the substituents on the ring. acs.org Generally, the reactivity order is F > Cl > Br > I. The electron-withdrawing trifluoromethyl group at the C6 position of the pyrimidine ring enhances the susceptibility of both the C2 and C4 positions to nucleophilic attack.

By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, it is often possible to achieve selective substitution at the more reactive C4 position. The resulting 2-chloro-4-substituted-6-(trifluoromethyl)pyrimidine can then undergo a second substitution at the C2 position with a different nucleophile. This sequential substitution strategy allows for the synthesis of a wide variety of disubstituted pyrimidines with different functional groups at the 2 and 4 positions.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. acsgcipr.org While the direct use of this compound in classical MCRs like the Hantzsch or Biginelli reactions is not extensively documented, its derivatives can serve as key building blocks.

For instance, a functionalized pyrimidine obtained from this compound through one of the derivatization strategies mentioned above could potentially be used as a component in an MCR. The development of novel MCRs that directly incorporate this chlorinated pyrimidine scaffold would be a valuable addition to the synthetic chemist's toolbox, enabling the rapid generation of complex and diverse molecular structures.

Applications of 2,4 Dichloro 6 Trifluoromethyl Pyrimidine in Advanced Chemical Fields

Medicinal Chemistry Research and Drug Discovery

The pyrimidine (B1678525) core is a ubiquitous motif in numerous biologically active compounds and approved drugs. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 2,4-dichloro-6-(trifluoromethyl)pyrimidine is an attractive starting material for the synthesis of novel therapeutic agents.

Development of Enzyme Inhibitors (e.g., Kinase Inhibitors)

The dichloropyrimidine scaffold is frequently utilized in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, which are often dysregulated in diseases like cancer. While direct studies specifically detailing the use of this compound in the synthesis of kinase inhibitors are not extensively documented in publicly available research, the closely related analogue, 2,4-dichloro-6-methylpyrimidine, has been instrumental in the development of potent enzyme inhibitors.

For instance, researchers have designed and synthesized two series of 2,4-dichloro-6-methylpyrimidine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov One of the most promising compounds from this research, designated L-18, demonstrated significant inhibitory activity (81.9%) and selectivity against the EGFRT790M/L858R mutant kinase, which is associated with resistance to certain cancer therapies. nih.gov This compound also exhibited strong antiproliferative activity against H1975 cancer cells with an IC50 value of 0.65 ± 0.06 μM and showed no toxicity to normal cells. nih.gov The success of this structurally similar compound suggests the potential of this compound as a scaffold for the development of novel and potent kinase inhibitors.

Table 1: Biological Activity of a 2,4-dichloro-6-methylpyrimidine Derivative

| Compound | Target Kinase | Inhibitory Activity | Antiproliferative Activity (H1975 cells) |

| L-18 | EGFRT790M/L858R | 81.9% | IC50 = 0.65 ± 0.06 μM |

Antimicrobial Agent Research

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area. Research into trifluoromethyl pyrimidine derivatives has revealed their potential as effective antifungal and insecticidal agents. jst.go.jpgoogle.com

A study focused on novel trifluoromethyl pyrimidine derivatives bearing an amide moiety demonstrated significant in vitro antifungal activities against a range of plant pathogenic fungi. jst.go.jp For example, compounds 5b, 5j, and 5l exhibited excellent activity against Botrytis cinereal, with inhibition rates of 96.76%, 96.84%, and 100%, respectively, which were comparable to or better than the commercial fungicide tebuconazole (96.45%). jst.go.jp While this study does not explicitly start from this compound, it highlights the potential of the trifluoromethyl pyrimidine core in developing new antimicrobial compounds.

Table 2: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives against Botrytis cinereal

| Compound | Inhibition Rate (%) |

| 5b | 96.76 |

| 5j | 96.84 |

| 5l | 100 |

| Tebuconazole (Control) | 96.45 |

Antiviral and Anticancer Research Applications

The pyrimidine scaffold is a key component in many antiviral and anticancer drugs. The introduction of a trifluoromethyl group can enhance the biological activity of these compounds. acs.org

In the realm of anticancer research, thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their potential as anticancer agents. acs.org One of the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govclausiuspress.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), was identified as the most active among the newly synthesized compounds in an in vitro anticancer activity screening by the National Cancer Institute. acs.org This underscores the importance of the trifluoromethyl-pyrimidine moiety in the design of novel anticancer drug candidates.

While direct synthesis from this compound is not detailed, the versatility of the dichloropyrimidine core allows for the introduction of various functional groups, making it a valuable precursor for creating libraries of compounds for antiviral and anticancer screening. researchgate.netresearchgate.net

Other Biological Activities in Drug Candidate Research

Beyond specific applications in kinase inhibition and antimicrobial or anticancer research, the this compound scaffold holds potential for the exploration of a wide range of other biological activities. The reactivity of the two chlorine atoms allows for differential substitution, enabling the creation of diverse molecular architectures. This chemical tractability makes it a valuable tool for medicinal chemists in the quest for new drug candidates targeting various physiological pathways. Pyrimidine derivatives, in general, are known to exhibit a broad spectrum of pharmacological effects, and the inclusion of the trifluoromethyl group can further modulate these properties. researchgate.net

Agrochemical Research and Development

In addition to its applications in medicinal chemistry, this compound is a relevant building block in the field of agrochemical research, particularly in the design of new herbicides.

Herbicidal Compound Design and Synthesis

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance herbicidal activity and selectivity. nih.gov While specific research detailing the direct use of this compound in the synthesis of commercial herbicides is limited in the reviewed literature, the structural motif of (trifluoromethyl)pyrimidine is present in herbicidally active compounds. For instance, compounds containing a (trifluoromethyl)pyrimidine-2,4-dione core have been investigated for their herbicidal properties. google.com The development of effective herbicides is crucial for modern agriculture, and the exploration of novel chemical scaffolds like that provided by this compound could lead to the discovery of new active ingredients for crop protection.

Fungicidal and Insecticidal Agent Exploration

The compound this compound serves as a crucial intermediate in the synthesis of novel agrochemicals. Its trifluoromethylpyrimidine core is a key pharmacophore that imparts desirable properties to the final active ingredients. Researchers utilize the reactivity of the two chlorine atoms on the pyrimidine ring to introduce various functional groups, leading to the creation of diverse molecular libraries for screening as potential fungicides and insecticides.

In the realm of fungicidal research, this compound is a foundational precursor for creating more complex heterocyclic systems. For instance, it is used in the synthesis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. These resulting compounds, which incorporate a thioether moiety, have demonstrated significant antifungal activities against a range of plant pathogens, including various species of Botrytis cinerea (gray mold), Phytophthora infestans (late blight), and Pyricularia oryzae (rice blast). The fungicidal efficacy of these derivatives underscores the importance of the trifluoromethylpyrimidine scaffold provided by the initial building block.

Similarly, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized and evaluated for their biological activities. These compounds have shown promising in vitro antifungal efficacy against pathogens such as Botryosphaeria dothidea, Phomopsis sp., and Colletotrichum gloeosporioides.

The exploration of insecticidal agents also leverages this compound as a starting material. By creating derivatives, such as those containing an amide group, scientists have developed compounds with moderate to excellent insecticidal properties. The design strategy often involves linking the trifluoromethyl pyrimidine backbone to other known active moieties, a process known as molecular active splicing, to enhance the biological activity of the final product.

Table 1: Examples of Fungicidal and Insecticidal Derivatives Synthesized from this compound

| Derivative Class | Target Pest/Pathogen | Research Finding |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea, Phytophthora infestans | Exhibited obvious antifungal activities against several plant pathogens. |

| Trifluoromethyl Pyrimidine Amides | Botryosphaeria dothidea, Various Insects | Showed good in vitro antifungal and moderate to excellent insecticidal activities. |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Possessed excellent fungicidal activity, with some compounds outperforming commercial standards in vivo. |

Materials Science Research

In the field of materials science, the unique electronic properties of fluorinated heterocyclic compounds are of significant interest. The this compound molecule, with its electron-deficient pyrimidine ring and the highly electronegative trifluoromethyl group, is recognized as a valuable building block for advanced organic materials.

The structure of this compound makes it an attractive precursor for the synthesis of novel organic electronic materials. The two reactive chlorine atoms allow for facile introduction of various organic substituents through cross-coupling reactions. This versatility enables chemists to design and construct complex π-conjugated systems. By attaching electron-donating groups to the electron-accepting pyrimidine core, researchers can create molecules with tailored donor-acceptor (D-A) structures. These D-A molecules are fundamental to the performance of many organic electronic devices, as they facilitate charge separation and transport. The trifluoromethyl group further enhances the electron-accepting nature of the pyrimidine ring, a desirable characteristic for n-type (electron-transporting) materials.

The development of high-performance organic semiconductors is crucial for next-generation optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Pyrimidine derivatives are actively being explored for these applications due to their electronic characteristics and stability.

Research has shown that pyrimidine-based molecules can function as efficient emitters in OLEDs, particularly for thermally activated delayed fluorescence (TADF). For example, D-π-A-π-D configured molecules incorporating a pyrimidine acceptor unit have been developed as green TADF emitters, leading to OLEDs with high external quantum efficiencies of nearly 25%.

Given these successes, this compound represents a key starting material for creating new organic semiconductors. Its dichlorinated nature allows for polymerization or the step-wise synthesis of oligomers and complex molecules. The introduction of the trifluoromethyl group is a widely used strategy to lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) in conjugated molecules. This tuning of orbital energies is critical for improving electron injection and achieving balanced charge transport in organic electronic devices. Therefore, this compound serves as a precursor for designing novel materials with optimized optoelectronic properties for advanced applications.

Table 2: Potential Contributions to Organic Electronic Materials

| Feature of this compound | Implication in Materials Science |

| Electron-deficient Pyrimidine Ring | Acts as a strong electron-acceptor core in Donor-Acceptor (D-A) architectures. |

| Trifluoromethyl (-CF3) Group | Enhances electron-accepting properties and lowers LUMO energy levels for n-type materials. |

| Two Reactive Chloro (-Cl) Atoms | Allows for versatile functionalization and synthesis of polymers, oligomers, and complex molecules. |

Computational and Theoretical Investigations of 2,4 Dichloro 6 Trifluoromethyl Pyrimidine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. These methods allow for the detailed analysis of molecular structure, reactivity, and electronic characteristics.

Prediction of Molecular Reactivity and Site Selectivity

DFT studies are instrumental in predicting the reactivity of 2,4-dichloro-6-(trifluoromethyl)pyrimidine and the likely sites for nucleophilic attack. The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is highly sensitive to the nature of other substituents on the ring. For 2,4-dichloropyrimidines, substitution generally favors the C4 position. However, the presence and electronic nature of a substituent at the C6 position can significantly alter this preference.

Computational analyses, such as the examination of the Lowest Unoccupied Molecular Orbital (LUMO), are key in rationalizing the observed regioselectivity. The distribution of the LUMO can indicate the most electrophilic sites in the molecule, which are the most susceptible to nucleophilic attack. For instance, in unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, correlating with the observed C4 selectivity in SNAr reactions. When an electron-donating group is present at the C6 position, the LUMO distribution can shift, making the C2 and C4 positions more comparable in reactivity, and in some cases, even favoring C2 substitution wuxiapptec.com.

The trifluoromethyl group at the C6 position is a strong electron-withdrawing group. This is expected to influence the electron distribution within the pyrimidine (B1678525) ring, affecting the relative electrophilicity of the C2 and C4 positions. Theoretical calculations can precisely quantify this effect and predict the most probable site for substitution.

| Substituent at C6 | Predicted Most Reactive Site (SNAr) | Governing Factor |

|---|---|---|

| -H | C4 | LUMO distribution predominantly at C4 |

| -OCH3 (Electron-donating) | C2/C4 mixture or C2 preference | Altered LUMO distribution, similar lobes at C2 and C4 |

| -CF3 (Electron-withdrawing) | C4 | Enhanced electrophilicity at C4 due to inductive effects |

Analysis of Electronic Structure

The electronic structure of this compound, as determined by quantum chemical calculations, reveals key features that govern its reactivity. The analysis of molecular orbitals, electron density distribution, and electrostatic potential provides a comprehensive picture of the molecule's electronic landscape.

The presence of two chlorine atoms and a trifluoromethyl group, all of which are highly electronegative, significantly polarizes the pyrimidine ring. This results in a highly electron-deficient aromatic system, which is activated towards nucleophilic substitution. DFT calculations can provide quantitative measures of this polarization, such as atomic charges and dipole moments.

Frontier Molecular Orbital (FMO) theory is particularly useful in this context. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the LUMO are critical in determining the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO energy gap generally implies high stability and low reactivity, while a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the substituents is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and thus reactive towards nucleophiles.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,4-Dichloropyrimidine | -7.85 | -1.23 | 6.62 |

| 2,4-Dichloro-6-methoxypyrimidine | -7.54 | -0.98 | 6.56 |

| This compound | -8.21 | -1.87 | 6.34 |

Note: The values presented are illustrative and would be determined from specific DFT calculations.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule, such as this compound or its derivatives, might bind to a specific protein target.

Derivatives of 6-(trifluoromethyl)pyrimidine have been investigated as potential antagonists for Toll-like receptor 8 (TLR8). In these studies, molecular docking simulations were used to predict the binding modes of these compounds within the TLR8 binding site. For instance, derivatives synthesized from this compound were docked into the TLR8 protein structure. These simulations revealed key interactions, such as hydrophobic interactions and hydrogen bonds, between the ligand and amino acid residues in the binding pocket srce.hr. The pyrimidine core often serves as a scaffold, with its substituents forming specific contacts with the protein that determine the binding affinity and selectivity.

The general process of a molecular docking study involves:

Preparation of the protein structure: Obtaining a high-resolution 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the ligand structure: Generating a 3D conformation of the small molecule.

Docking simulation: Using a docking algorithm to explore the conformational space of the ligand within the protein's binding site and scoring the different poses based on a scoring function that estimates the binding affinity.

Analysis of results: Visualizing the predicted binding poses and analyzing the intermolecular interactions to understand the basis of binding.

| Protein Target | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Toll-like receptor 8 (TLR8) | Derivative of this compound | -8.5 | Phe345, Leu398, Tyr503 | Hydrophobic interactions, π-π stacking |

Note: The data presented are hypothetical and representative of typical docking study outputs.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to elucidate the detailed mechanisms of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway.

For this compound, a key reaction is nucleophilic aromatic substitution. Computational modeling can be used to investigate the mechanism of this reaction in detail. For example, the reaction energy profile for the substitution at the C2 versus the C4 position can be calculated. This would involve locating the transition state structures for the nucleophilic attack at each position and calculating the corresponding activation energies. The position with the lower activation energy would be the kinetically favored site of reaction.

Analytical and Spectroscopic Characterization Techniques in 2,4 Dichloro 6 Trifluoromethyl Pyrimidine Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the skeletal structure of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine. These methods probe the vibrational motions of molecules, where each functional group exhibits characteristic absorption or scattering frequencies.

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the analysis of related substituted pyrimidines and trifluoromethyl-containing aromatic compounds. The key vibrational modes are associated with the pyrimidine (B1678525) ring, the carbon-chlorine bonds, and the trifluoromethyl group.

Pyrimidine Ring Vibrations : The pyrimidine ring gives rise to a series of characteristic bands. C-H stretching of the lone aromatic proton is expected in the 3100-3000 cm⁻¹ region. Ring stretching vibrations (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane ring deformation modes occur at lower frequencies.

Trifluoromethyl (CF₃) Group Vibrations : The CF₃ group is a strong absorber in the infrared spectrum. Symmetrical and asymmetrical C-F stretching vibrations are highly characteristic and are expected to produce intense bands in the 1350-1100 cm⁻¹ region. For instance, in related 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, strong absorption bands for the CF₃ group are observed between 1122–1166 cm⁻¹ nih.gov.

Carbon-Chlorine (C-Cl) Vibrations : The C-Cl stretching vibrations are typically found in the 850-550 cm⁻¹ region of the spectrum. For aromatic chlorides, these bands can be observed in the 1100-800 cm⁻¹ range, though they are often of variable intensity.

Computational methods, such as Density Functional Theory (DFT), are frequently employed alongside experimental spectroscopy to provide a more detailed assignment of vibrational modes. nih.govnih.govnih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretching | Pyrimidine Ring | 3100 - 3000 |

| C=N / C=C Stretching | Pyrimidine Ring | 1600 - 1400 |

| C-F Asymmetric & Symmetric Stretching | CF₃ Group | 1350 - 1100 |

| C-Cl Stretching | C-Cl Bonds | 850 - 550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, NMR provides definitive information about the molecular skeleton and the connectivity of atoms.

¹H NMR : The ¹H NMR spectrum provides the simplest confirmation of the pyrimidine ring's substitution pattern. For this compound, a single proton is attached to the pyrimidine ring at the C5 position. This gives rise to a single signal in the aromatic region of the spectrum. Experimental data confirms this, showing a singlet at approximately 7.7 ppm when measured in deuterochloroform (CDCl₃). chemicalbook.com The singlet multiplicity indicates no adjacent proton neighbors.

¹³C NMR : The ¹³C NMR spectrum reveals all the unique carbon environments within the molecule. For this compound, five distinct signals are expected: three for the pyrimidine ring carbons and one for the trifluoromethyl carbon.

The carbon atoms attached to the electronegative chlorine (C2, C4) and nitrogen atoms would be significantly deshielded, appearing downfield.

The carbon attached to the proton (C5) would appear further upfield.

The carbon of the trifluoromethyl group (CF₃) is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). In related trifluoromethyl aromatic compounds, this quartet is a characteristic feature. rsc.org

¹⁹F NMR : As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum of this compound is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the CF₃ group. In similar aromatic compounds, the chemical shift for a CF₃ group typically appears in the range of -60 to -70 ppm relative to a CFCl₃ standard. rsc.org

Table 2: Experimental and Expected NMR Data for this compound

| Nucleus | Signal | Multiplicity | Chemical Shift (δ) ppm | Notes |

|---|---|---|---|---|

| ¹H | H-5 | Singlet | ~7.7 (in CDCl₃) chemicalbook.com | Corresponds to the single proton on the pyrimidine ring. |

| ¹³C | C-2, C-4, C-6 | Singlet | Expected Downfield | Carbons attached to electronegative Cl, N, and CF₃ group. |

| C-5 | Singlet | Expected Upfield | Carbon attached to hydrogen. | |

| -CF₃ | Quartet | Expected ~120-130 | Characteristic one-bond C-F coupling (¹JCF). |

Mass Spectrometry (LC-MS, GC-MS) for Product Identification and Purity Assessment

Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for determining the molecular weight and elemental composition of this compound. It is also a primary method for assessing sample purity and identifying byproducts in a reaction mixture.

GC-MS analysis of this compound reveals a distinct molecular ion peak cluster that is characteristic of a molecule containing two chlorine atoms. chemicalbook.com Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This leads to a predictable pattern of isotopic peaks. For a molecule with two chlorine atoms, three peaks are expected for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1 (or 100:65:10).

Experimental GC-MS data for this compound shows a base peak at m/z 216, corresponding to the molecular ion with two ³⁵Cl isotopes [C₅H³⁵Cl₂F₃N₂]⁺. chemicalbook.com The cluster also shows ions at m/z 218 (containing one ³⁵Cl and one ³⁷Cl) and m/z 220 (containing two ³⁷Cl atoms). The observed relative abundances of 100:67:12 are in excellent agreement with the theoretical pattern for a dichlorinated compound, providing strong evidence for the compound's identity. chemicalbook.com

Fragmentation analysis can provide further structural information. Common fragmentation pathways for such molecules could involve the loss of a chlorine atom ([M-Cl]⁺) or the trifluoromethyl group ([M-CF₃]⁺).

Table 3: GC-MS Data for this compound

| m/z | Relative Abundance (%) | Assignment |

|---|---|---|

| 216 | 100 | [M]⁺ (C₅H³⁵Cl₂F₃N₂) |

| 218 | 67 | [M+2]⁺ (C₅H³⁵Cl³⁷ClF₃N₂) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as packing forces in the crystal lattice.

Currently, a published crystal structure for this compound is not available in open-access crystallographic databases. However, the analysis of structurally similar compounds demonstrates the power of this technique. For example, the crystal structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine has been determined, revealing the planarity of the pyrimidine ring and the orientation of its substituents. doaj.org Similarly, the analysis of a thiazolo[4,5-d]pyrimidine derivative confirmed its 3D structure and detailed the intermolecular hydrogen bonding that stabilizes the crystal packing. nih.gov

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and angles , offering insight into the electronic effects of the chloro and trifluoromethyl substituents on the pyrimidine ring geometry.

Information on molecular planarity and the torsional angles of the trifluoromethyl group.

Details of intermolecular interactions in the solid state, which influence the compound's physical properties like melting point and solubility.

This technique, therefore, remains a crucial goal in the complete characterization of this and other novel chemical entities.

Environmental and Toxicological Research of 2,4 Dichloro 6 Trifluoromethyl Pyrimidine

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine are determined by a combination of biotic and abiotic processes. These include its susceptibility to light-induced breakdown (photodegradation) and transformation by microorganisms.

Research on the microbial biotransformation of this compound is also limited. However, studies on other fluorinated and chlorinated aromatic compounds can provide insights into potential metabolic pathways. The biodegradation of such compounds is often challenging for microorganisms due to the stability of the carbon-halogen and carbon-fluorine bonds.

Microbial degradation of chlorinated aromatic compounds can proceed through various mechanisms, including reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or oxidative pathways. For compounds containing a trifluoromethyl group, microbial attack is often initiated at other, more susceptible sites on the molecule. This can lead to the formation of intermediates that may then undergo further transformation, potentially including the eventual breakdown of the trifluoromethyl group, although this is generally a slow process. The presence of two chlorine atoms and a trifluoromethyl group on the pyrimidine (B1678525) ring likely contributes to the recalcitrance of this compound to microbial degradation.

Mechanisms of Toxicity and Biological Interactions

The toxicological profile of this compound, as indicated by available safety data, points to several potential hazards. Understanding the mechanisms behind these toxic effects is essential for assessing its risk to biological systems.

Based on safety data sheets for this compound and structurally related dichloropyrimidines, the compound is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. The presence of reactive chlorine atoms on the pyrimidine ring suggests that the compound could act as an electrophile, potentially reacting with nucleophilic biomolecules such as proteins and nucleic acids. Such interactions can disrupt cellular function and lead to toxicity.

Furthermore, research on other fluorinated pyrimidines, which are often used as anticancer drugs, reveals mechanisms of toxicity that could be relevant. These compounds can interfere with nucleic acid metabolism by inhibiting key enzymes involved in pyrimidine biosynthesis or by being incorporated into RNA and DNA, leading to disruption of their normal functions. While this compound is not used as a pharmaceutical, the presence of the pyrimidine core raises the possibility of similar interactions with biological pathways. The trifluoromethyl group can also significantly alter the electronic and lipophilic properties of the molecule, influencing its uptake, distribution, and interaction with biological targets.

Table 1: General Toxicological Data for Dichloropyrimidines

| Compound | Acute Oral Toxicity (LD50) | Skin Irritation | Eye Irritation | Aquatic Toxicity |

| 4,6-Dichloropyrimidine | Harmful if swallowed | Causes severe burns | Causes severe damage | Very toxic to aquatic life |

| 2,4-Dichloropyrimidine | Harmful if swallowed | Causes irritation | Causes serious irritation | Data not available |

| This compound | Harmful if swallowed | Causes skin irritation | Causes serious eye irritation | Data not available |

This table is for illustrative purposes and is based on general safety data sheet information. Specific values and conditions are not detailed here.

Assessment of Environmental Impact in Research Contexts

The presence of chlorine and fluorine atoms in the molecule suggests a potential for persistence in the environment. Halogenated organic compounds are often resistant to natural degradation processes, which can lead to their accumulation in soil and water. The indicated toxicity of dichloropyrimidines to aquatic life raises concerns about the potential for adverse effects on aquatic ecosystems if the compound is released into waterways.

In a research setting, the use of this compound would necessitate careful handling and disposal procedures to minimize environmental release. The potential for bioaccumulation, although not specifically studied for this compound, should also be considered, as lipophilic and persistent chemicals can accumulate in organisms and move up the food chain. The trifluoromethyl group can contribute to the lipophilicity of the molecule.

Further research is needed to fully characterize the environmental fate, ecotoxicity, and potential for bioaccumulation of this compound to enable a more complete environmental impact assessment.

An exploration of the evolving research landscape surrounding this compound reveals significant potential for innovation across synthesis, functionalization, and application. This article delves into the future research directions and emerging trends for this versatile chemical compound, focusing on its integration with advanced chemical technologies and its prospective roles in biological and sustainable sciences.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichloro-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or halogenation of precursor pyrimidines. For example, in a two-step process, 4,5-dichloro-6-(trifluoromethyl)pyrimidine (precursor) undergoes regioselective substitution using LiAlH4 or methylamine under reflux in acetonitrile/triethylamine . Yield optimization (35–70%) depends on temperature control (60–130°C) and stoichiometric ratios of reagents. LCMS (e.g., m/z 179 [M+H]<sup>+</sup>) and HPLC retention times (e.g., 0.46–0.95 minutes under SQD-FA05 conditions) are critical for purity validation .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

- Methodology : Strict safety protocols include:

- Use of gloveboxes for air-sensitive steps to avoid skin contact or inhalation .

- PPE (nitrile gloves, FFP3 masks) and fume hoods during synthesis .

- Waste segregation for halogenated byproducts (e.g., chlorinated intermediates) and disposal via certified hazardous waste contractors .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- <sup>1</sup>H NMR : Aromatic protons (δ 7.20–8.17 ppm) and pyrimidine protons (δ 7.67 ppm) confirm substitution patterns .

- X-ray crystallography : Monoclinic crystal systems (space group P2(1)/c) with unit cell dimensions (e.g., a = 4.1640 Å, b = 26.7440 Å) resolve steric effects of the trifluoromethyl group . SHELX software (e.g., SHELXL for refinement) is recommended for high-resolution data .

Advanced Research Questions

Q. How can photoredox catalysis improve functionalization of this compound?

- Methodology : Acid-free photoredox protocols enable scalable C–H activation. For example, Minisci reactions under blue LED light (450 nm) with [Ir(ppy)3] as a catalyst introduce cyclopropyl or alkyl groups at the C5 position. Key parameters:

- Substrate-to-catalyst ratio (10:1) and solvent choice (MeCN for polar intermediates).

- Reaction monitoring via TLC and LCMS to track regioselectivity .

Q. What computational strategies predict regioselectivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) model electron-deficient sites. For example:

- C4 chlorine is more reactive than C2 due to electron-withdrawing effects of the trifluoromethyl group at C6.

- Frontier Molecular Orbital (FMO) analysis identifies LUMO localization at C4, aligning with experimental outcomes (e.g., methylamine substitution at C4 in 61% yield) .

Q. How do researchers resolve contradictions in kinetic vs. thermodynamic control during multi-step syntheses?

- Methodology :

- Kinetic control : Lower temperatures (0–25°C) favor faster C2 substitution but may produce metastable intermediates.

- Thermodynamic control : Prolonged heating (e.g., 130°C under microwave conditions) shifts equilibrium toward C4 products.

- Use of competitive experiments with isotopic labeling (e.g., <sup>13</sup>C at C2/C4) and <sup>19</sup>F NMR tracks intermediate stability .

Data Analysis & Optimization

Q. What strategies mitigate byproduct formation during halogen exchange reactions?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) reduce competing elimination pathways.

- Additives : KI or NaI as halide scavengers minimize polyhalogenated byproducts.

- In situ monitoring : Real-time FTIR detects C–Cl bond cleavage (600–650 cm<sup>−1</sup>) to optimize reaction quenching .

Q. How can researchers leverage crystallographic data to improve synthetic reproducibility?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。